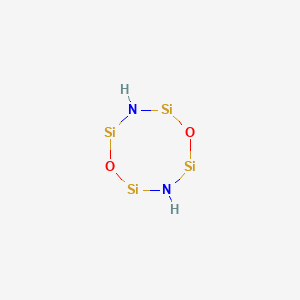

1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane is a useful research compound. Its molecular formula is H10N2O2Si4 and its molecular weight is 182.43 g/mol. The purity is usually 95%.

The exact mass of the compound 1,5,3,7,2,4,6,8-Dioxadiazatetrasilocane is 173.91933345 g/mol and the complexity rating of the compound is 48. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Apoptosis Induction in Cancer Research

1,5,3,7,2,4,6,8-Dioxadiazatetrasilocane and related compounds have been explored in cancer research, particularly in the context of inducing apoptosis in cancer cells. Chemical genetics approaches utilizing phenotypic cell-based high-throughput screening assays have identified small molecules, including various oxadiazole derivatives, as potential apoptosis inducers. These compounds have shown promise in anticancer activity, with some demonstrating tumor vascular disrupting effects and potent in vivo anticancer activity (Cai, Drewe, & Kasibhatla, 2006). Similarly, other studies have identified specific 1,2,4-oxadiazole derivatives as novel apoptosis inducers, which were effective against breast and colorectal cancer cell lines (Zhang et al., 2005).

Synthesis of Lipophilic Oligonucleotides

The synthesis of novel phosphoramidite building blocks for preparing lipophilic oligonucleotides is another area of research where related compounds have been investigated. These efforts aim to develop new methods for synthesizing oligonucleotides with hydrophobic alkyl chains, potentially offering new avenues in nucleic acid research (Köstler & Rosemeyer, 2009).

Energetic Material Research

1,5,3,7,2,4,6,8-Dioxadiazatetrasilocane-related compounds have also been explored for their potential in energetic material research. A study synthesizing a series of 1,2,4-oxadiazole-derived energetic compounds showcased their potential in terms of high detonation velocities and pressures, suggesting applications in explosives and propellants (Yan et al., 2017).

Antimicrobial and Antibacterial Activities

Investigations into the antimicrobial and antibacterial properties of 1,3,4-oxadiazole derivatives have revealed their potential in addressing microbial infections. Certain derivatives have been found to exhibit significant activities against various bacterial strains, suggesting their potential as antimicrobial agents (Bajaj, Asati, Singh, & Roy, 2015).

Catalysis and Dynamic Chemical Systems

The formation and behavior of compounds derived from 1,5,3,7,2,4,6,8-Dioxadiazatetrasilocane, such as 1,3,5,7-cis-tetraheterodecalins, have been studied for their potential in catalysis and as components of dynamic chemical systems. These studies focus on understanding the stereochemical features of these compounds and their potential applications in dynamic combinatorial libraries (Fuchs, 2013).

Properties

CAS No. |

1443-67-0 |

|---|---|

Molecular Formula |

H10N2O2Si4 |

Molecular Weight |

182.43 g/mol |

IUPAC Name |

1,5,3,7,2,4,6,8-dioxadiazatetrasilocane |

InChI |

InChI=1S/H10N2O2Si4/c1-5-3-7-2-8-4-6-1/h1-2H,5-8H2 |

InChI Key |

FHLLEUMWDXQIKT-UHFFFAOYSA-N |

SMILES |

N1[Si]O[Si]N[Si]O[Si]1 |

Canonical SMILES |

N1[SiH2]O[SiH2]N[SiH2]O[SiH2]1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3240531.png)

![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3240567.png)

![Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3240571.png)

![L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-](/img/structure/B3240573.png)

![Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester](/img/structure/B3240588.png)